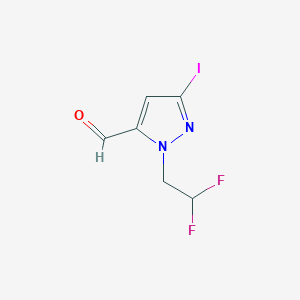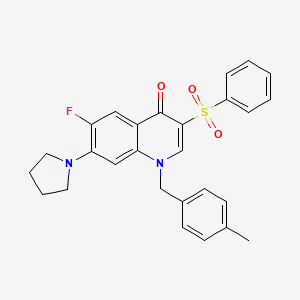
6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H25FN2O3S and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Binding and Inhibition Studies
- Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT): Compounds structurally similar to 6-fluoro-1-(4-methylbenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one have been studied as potent inhibitors of PNMT, an enzyme involved in catecholamine metabolism. One study highlighted the synthesis and evaluation of a series of compounds, including 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, as PNMT inhibitors (Grunewald et al., 2006).
DNA Binding and Photocleavage
- DNA Interaction and Photocleavage Studies: A bimetallic Ru(II) complex bridged by a similar fluorine-substituted quinoline derivative demonstrated strong binding to DNA and the ability to completely photocleave DNA when irradiated with low energy light (Swavey & Wang, 2015).
Fluorescent Probes and Imaging
- Fluorescent Probing and Imaging: The compound 6-(methylsulfinyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, which is structurally related, has been utilized as a fluorescent probe for detecting 1, 4-dithiothreitol (DTT) and in one- and two-photon imaging of DTT in HepG2 cells (Sun et al., 2018).
PET Imaging of Neurofibrillary Tangles
- Positron Emission Tomography (PET) Radiopharmaceutical: Fluorine-18-labelled quinoline derivatives, such as [18 F]MK-6240, have been developed for PET imaging of human neurofibrillary tangles, a hallmark of Alzheimer's disease. The synthesis and evaluation of these compounds highlight their potential in neuroimaging (Collier et al., 2017).
Anti-Plasmodial Activity
- Anti-Plasmodial Agents: Studies on 6-fluoroquinoline derivatives have shown significant antiplasmodial activity against Plasmodium falciparum strains. These findings are crucial in the development of new antimalarial drugs (Hochegger et al., 2019).
Antibacterial Agents
- Arylfluoroquinolone Antibacterials: Novel arylfluoroquinolones, characterized by a fluorine atom at the 6-position, have been prepared and tested for antibacterial potency. Their structure-activity relationship studies reveal their importance as antibacterial agents (Chu et al., 1985).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O3S/c1-19-9-11-20(12-10-19)17-30-18-26(34(32,33)21-7-3-2-4-8-21)27(31)22-15-23(28)25(16-24(22)30)29-13-5-6-14-29/h2-4,7-12,15-16,18H,5-6,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQCDFPDAFUPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B2834230.png)
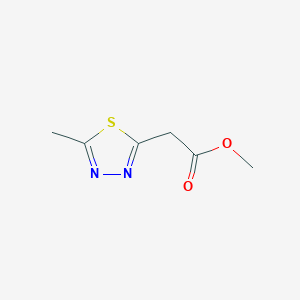
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2834235.png)
![(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2834236.png)
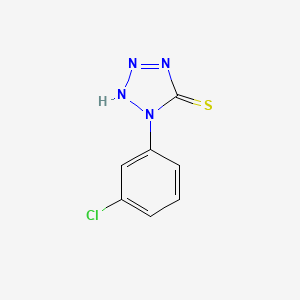
![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834240.png)
![ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2834242.png)
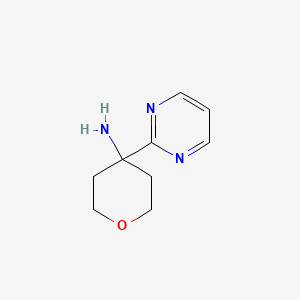
![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2834244.png)
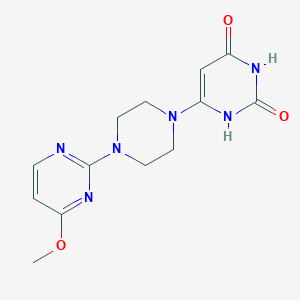
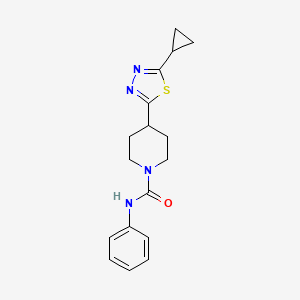
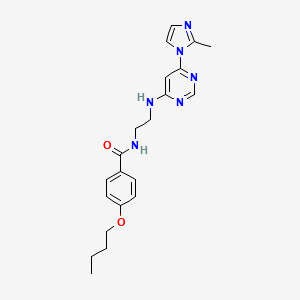
![2-(5-Oxa-8-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride](/img/structure/B2834251.png)
